5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Description

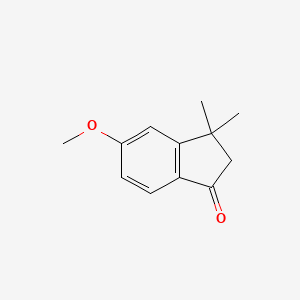

5-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (C₁₂H₁₄O₂) is a substituted indanone derivative featuring a methoxy group at the 5-position and two methyl groups at the 3-position of the indenone core. Its SMILES representation is CC1(CC(=O)C2=C1C=C(C=C2)OC)C, and its InChIKey is VQJNJGBSRXLRSA-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values for various ion adducts (e.g., [M+H]⁺, [M+Na]⁺) have been computationally predicted, aiding in its identification via mass spectrometry .

Properties

IUPAC Name |

5-methoxy-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-11(13)9-5-4-8(14-3)6-10(9)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJNJGBSRXLRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C1C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60812-53-5 | |

| Record name | 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindanone and methylating agents.

Methylation: The 5-methoxyindanone undergoes methylation at the 3-position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been observed to inhibit the growth of breast cancer cells in vitro by promoting cell cycle arrest and apoptosis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In preclinical studies, it demonstrated the ability to reduce inflammation markers in animal models of inflammatory diseases. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .

Materials Science

Polymer Additives

this compound has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research indicates that when used as a plasticizer or modifier, it can improve the flexibility and durability of polymeric materials .

Nanocomposites

Recent studies have investigated the use of this compound in the synthesis of nanocomposites. By integrating this compound with nanoparticles, researchers have achieved materials with superior electrical conductivity and enhanced mechanical strength. These nanocomposites show promise for applications in electronics and advanced material design .

Environmental Applications

Bioremediation

The compound's potential role in bioremediation processes has been assessed due to its chemical properties that may facilitate the breakdown of pollutants. Laboratory studies suggest that it can enhance microbial degradation of certain organic pollutants in contaminated environments, thus contributing to environmental cleanup efforts .

Pesticide Development

In agricultural research, this compound is being investigated for its potential as a natural pesticide. Preliminary findings indicate that it may possess insecticidal properties against specific pests while being less harmful to beneficial insects compared to conventional pesticides.

Case Studies

Mechanism of Action

The mechanism of action of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Structural Differences :

- Position 5 : Methoxy in the target compound vs. isopropyl in Compound 3 or fluorine in TAK-828F.

- Position 3 : Dimethyl groups in the target compound vs. hydroxyl-methyl-isopropyl in Compound 3.

- Functional Additions: Benzylidene and triazole-quinoline moieties in donepezil derivatives enhance AChE binding .

Allelopathic Activity

- Compound 3 (3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one) exhibits strong growth inhibition in Lepidium sativum (IC₅₀ = 0.16–0.34 mM) .

Enzyme Inhibition

- Donepezil derivatives (e.g., compound 22) demonstrate AChE inhibition (IC₅₀ = 109–114 µM) due to their extended conjugated systems, which facilitate dual binding site interactions . The absence of such moieties in the target compound suggests lower intrinsic AChE activity but highlights structural flexibility for further modifications.

Therapeutic Potential

- TAK-828F leverages fluorine and dimethyl groups for RORγt inverse agonism, indicating that substituent electronegativity and steric effects critically influence receptor binding . The target compound’s methoxy group may similarly modulate electronic properties but lacks fluorine’s strong electron-withdrawing effects.

Physicochemical Properties

- Collision Cross-Section (CCS): The target compound’s predicted CCS values ([M+H]⁺ = 170.6 Ų, [M+Na]⁺ = 177.2 Ų) provide a benchmark for analytical differentiation from analogs. For example, bulkier substituents (e.g., triazole-quinoline in compound 22) would yield higher CCS values.

Biological Activity

5-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, with the CAS number 60812-53-5, is an organic compound exhibiting various biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure:

- Molecular Formula: C₁₂H₁₄O₂

- Molecular Weight: 190.24 g/mol

- Melting Point: Approximately 27 °C

- Boiling Point: 175–176 °C at 16 Torr

Synthesis:

The compound is synthesized through a series of steps involving methylation and reduction. The typical process includes:

- Starting Materials: Utilizing 5-methoxyindanone and methylating agents.

- Methylation: Conducted using methyl iodide in the presence of a base such as potassium carbonate.

- Reduction: The intermediate product is reduced to yield the final compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound may act as a microtubule-destabilizing agent, inhibiting cancer cell proliferation. For instance:

- It showed effective inhibition of microtubule assembly at concentrations around 20 μM .

- In cellular assays, it induced apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at higher concentrations (10 μM) and causing morphological changes indicative of apoptosis .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens:

- Studies indicate significant antibacterial activity against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. This activity is attributed to its ability to modulate inflammatory pathways, although specific mechanisms are still under investigation.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:

- Enzyme Interaction: The compound may bind to enzymes involved in cancer progression or inflammation.

- Receptor Modulation: Potential modulation of receptor activity involved in cellular signaling pathways relevant to cancer and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Methoxyindanone | Lacks dimethyl groups | Moderate anticancer activity |

| 3,3-Dimethyl-2,3-dihydro-1H-indanone | Lacks methoxy group | Limited biological studies |

| 5-Methoxy-2,3-dihydro-1H-indanone | Contains hydroxyl instead of ketone | Antioxidant properties |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

- Anticancer Study : A study focused on the impact of the compound on MDA-MB-231 cells demonstrated significant apoptosis induction and cell cycle arrest at specific concentrations .

- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing potent activity with MIC values ranging from 40 to 50 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.